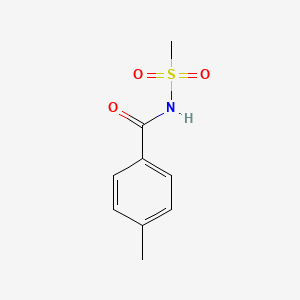

4-Methyl-N-(methylsulfonyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7-3-5-8(6-4-7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDNMIQFBSJNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467250 | |

| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827624-81-7 | |

| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of 4 Methyl N Methylsulfonyl Benzamide

Strategies for the Chemical Synthesis of N-Sulfonylbenzamides

The construction of the N-sulfonylbenzamide linkage in 4-Methyl-N-(methylsulfonyl)benzamide can be approached from two principal retrosynthetic pathways. The most prevalent and well-documented method involves the acylation of a sulfonamide, in this case, methanesulfonamide. An alternative, though less common, route involves the sulfonylation of a pre-formed benzamide (B126) core, namely 4-methylbenzamide (B193301).

Elaboration of Benzamide Core Precursors

The most established strategy for synthesizing N-acylsulfonamides involves the formation of the amide bond by acylating a sulfonamide precursor. nih.gov For the synthesis of this compound, this route begins with methanesulfonamide, which is then acylated using a derivative of 4-methylbenzoic acid.

Common acylating agents for this transformation include:

Acyl Chlorides: 4-Methylbenzoyl chloride (p-toluoyl chloride) is a highly reactive acylating agent that readily reacts with methanesulfonamide. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Acid Anhydrides: 4-Methylbenzoic anhydride can also be used. These reactions may require catalysts, such as Lewis acids or strong protic acids (e.g., sulfuric acid), to enhance the electrophilicity of the anhydride. nih.gov

Carboxylic Acids: Direct coupling of 4-methylbenzoic acid with methanesulfonamide requires the use of coupling reagents, such as carbodiimides (e.g., EDCI), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov

The general mechanism for the acylation of methanesulfonamide with 4-methylbenzoyl chloride involves the nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the final product.

Introduction of the Methylsulfonyl Moiety

An alternative synthetic approach involves the sulfonylation of a benzamide precursor. In this route, 4-methylbenzamide serves as the nucleophile, which attacks the electrophilic sulfur atom of a methanesulfonyl derivative, typically methanesulfonyl chloride.

This reaction is generally more challenging than the acylation of sulfonamides due to the lower nucleophilicity of the amide nitrogen compared to the sulfonamide nitrogen. nih.gov The reaction typically requires a strong base to deprotonate the benzamide, forming a more reactive amidate anion. This anion then acts as the nucleophile in the reaction with methanesulfonyl chloride. Harsh reaction conditions or the use of specific catalysts may be necessary to achieve reasonable yields. nih.gov

Comparative Analysis of Synthetic Routes for this compound

The selection of a synthetic route for this compound depends on factors such as starting material availability, reaction scalability, and desired purity. The acylation of methanesulfonamide (Route 1) is overwhelmingly the preferred method in the literature for N-acylsulfonamides due to its reliability and milder conditions. nih.govresearchgate.net

| Feature | Route 1: Acylation of Methanesulfonamide | Route 2: Sulfonylation of 4-Methylbenzamide |

| Precursors | Methanesulfonamide, 4-Methylbenzoyl Chloride (or other activated 4-methylbenzoic acid derivative) | 4-Methylbenzamide, Methanesulfonyl Chloride |

| Key Reaction | N-Acylation | N-Sulfonylation |

| Reaction Conditions | Generally mild; often requires a non-nucleophilic base (e.g., pyridine, Et3N). Catalysts (e.g., Lewis acids) may be used with less reactive acylating agents. nih.gov | Typically requires stronger bases (e.g., NaH, KHMDS) and may need harsher conditions (e.g., elevated temperatures). |

| Precursor Nucleophilicity | Higher (Sulfonamide N-H) | Lower (Benzamide N-H) |

| Reported Precedence | High; widely documented for a vast range of N-acylsulfonamides. nih.govresearchgate.netacs.org | Low; less common due to the lower reactivity of the amide nitrogen. nih.gov |

| Potential Yields | Generally good to excellent. nih.gov | Variable, often lower than Route 1. |

| Advantages | Reliable, versatile, well-established, milder conditions. | Utilizes a different set of readily available starting materials. |

| Disadvantages | Acylating agents like acyl chlorides can be moisture-sensitive. | Potential for side reactions, requires stronger bases and potentially harsher conditions. |

Investigating Reaction Mechanisms in this compound Formation

The mechanism of N-acylsulfonamide formation is generally understood as a nucleophilic acyl substitution. However, the specific kinetics, thermodynamics, and transition state structures are influenced by the choice of reactants, catalysts, and reaction conditions.

Kinetic and Thermodynamic Considerations

The formation of this compound via the acylation of methanesulfonamide is a thermodynamically favorable process, driven by the formation of a stable amide bond and, in the case of using an acyl chloride, the generation of a stable chloride salt upon neutralization.

The reaction rate is dependent on several factors:

Electrophilicity of the Acylating Agent: The rate of reaction generally follows the order: acyl chloride > acid anhydride > carboxylic acid (with coupling agent).

Nucleophilicity of the Sulfonamide: The electron-withdrawing nature of the two sulfonyl oxygens makes the sulfonamide nitrogen acidic but also a relatively weak nucleophile. Deprotonation by a base significantly enhances its nucleophilicity and thus the reaction rate.

Solvent: Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.

Temperature: While many reactions proceed at room temperature, particularly with acyl chlorides, heating may be required for less reactive acylating agents to increase the reaction rate.

Kinetic studies on related systems, such as the thermolysis of protected sulfamides, have utilized techniques like thermogravimetry to determine activation energies and reaction models, often fitting to first-order or Avrami-Erofeev models depending on the reaction phase and temperature. eurjchem.com Such analyses for the synthesis of this compound would provide quantitative insights into the reaction's progress and optimization parameters.

Transition State Analysis and Catalysis in Synthesis

The mechanism of base-promoted acylation of a sulfonamide with an acyl chloride is believed to proceed through a tetrahedral intermediate. researchgate.net The base can play a dual role: deprotonating the sulfonamide to form a more potent nucleophile and activating the acylating agent.

Catalysis: Catalysis is frequently employed to improve the efficiency of N-acylsulfonamide synthesis, especially when using less reactive acylating agents like anhydrides or esters. nih.gov

Lewis Acid Catalysis: Lewis acids such as Zinc Chloride (ZnCl₂), Bismuth(III) triflate (Bi(OTf)₃), or iron-exchanged montmorillonite clay can activate the acylating agent by coordinating to the carbonyl oxygen. nih.govacs.org This coordination increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the sulfonamide. The table below lists several Lewis acids used for the N-acylation of sulfonamides with anhydrides. nih.gov

| Catalyst | Acylating Agent | Conditions | Typical Yields |

| H₂SO₄ (catalytic) | Acetic Anhydride | Acetonitrile | Excellent |

| K10–FeO | Acetic/Benzoic Anhydride | Acetonitrile, 60 °C | Good to Excellent |

| ZnCl₂ | Various Anhydrides | Solvent-free | High |

| Bi(OTf)₃ | Acetic Anhydride | Solvent-free, 50 °C | Excellent |

Photocatalysis: Recent advances have demonstrated novel transition-metal-free photocatalytic methods for synthesizing acylsulfonamides from sodium organosulfinates and hydroxamic acids, proceeding through a proposed energy transfer process involving singlet oxygen. acs.org While not a direct acylation of a sulfonamide, this highlights the expanding toolkit for forming the S-N bond in these structures. Nickel-catalyzed photosensitized reactions have also been developed for forming C-N bonds with sulfonamides. princeton.edu

Transition State Analysis: Computational studies, such as Density Functional Theory (DFT), on related acylation reactions have been used to elucidate the transition state structures. For the acylation of sulfonimidamides, DFT analysis has helped identify the turnover-limiting step as the collapse of the tetrahedral intermediate. nih.gov A similar analysis for the acylation of methanesulfonamide would likely show a transition state involving the approach of the sulfonamide nitrogen to the carbonyl carbon, with bond formation and breaking occurring in a concerted or stepwise fashion depending on the specific reactants and catalysts involved. The stabilization of the negative charge that develops on the nitrogen atom in the transition state is a key factor, which is aided by the electron-withdrawing sulfonyl group. nih.gov

Controlled Derivatization and Structural Modification of this compound

The strategic derivatization and structural modification of this compound are crucial for exploring its chemical space and understanding its structure-activity relationships (SAR). These modifications can be systematically approached by altering the benzene (B151609) ring, the amide linkage, and the sulfonyl group, as well as by introducing chirality.

Systematic Exploration of Substituent Effects on the Benzene Ring

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the p-toluoyl ring can significantly influence the reactivity and biological activity of the resulting analogues. For instance, the nature and position of substituents on the phenyl ring of N-substituted benzamide derivatives have been shown to be critical for their anti-proliferative activity. nih.govresearchgate.net

A general synthetic strategy to explore these substituent effects involves the reaction of a substituted p-toluoyl chloride with methanesulfonamide. The substituted p-toluoyl chlorides can be prepared from the corresponding substituted p-toluic acids.

Table 1: Proposed Analogues of this compound with Varied Benzene Ring Substituents

| Substituent (R) | Position | Expected Electronic Effect |

| -OCH₃ | ortho, meta, para | Electron-donating |

| -Cl | ortho, meta, para | Electron-withdrawing (inductive), weak electron-donating (resonance) |

| -NO₂ | ortho, meta, para | Strong electron-withdrawing |

| -CF₃ | meta, para | Strong electron-withdrawing |

| -CH(CH₃)₂ | para | Electron-donating |

The synthesis and subsequent analysis of these analogues would provide valuable data on how substituent effects translate to changes in physicochemical properties and biological activity. For example, in a series of N-benzylsulfonamides, aryl substitutions were explored to determine their impact on antihyperlipidemic activity. nih.gov

Modifications of the Amide Linkage and Sulfonyl Group

The amide bond and the sulfonyl group are key functional moieties in this compound, offering opportunities for significant structural modifications through bioisosteric replacements. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activities. drughunter.com

Amide Bond Modifications:

The amide bond is susceptible to enzymatic hydrolysis, which can be a limitation for in vivo applications. Replacing the amide bond with more stable isosteres can enhance metabolic stability. drughunter.comnih.gov Common amide bond bioisosteres include:

Retro-amides (Reverse Amides): Inverting the amide linkage (-CONH- to -NHCO-) can alter hydrogen bonding patterns and improve metabolic stability. drughunter.com

Heterocyclic Rings: Triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of amides while being more resistant to hydrolysis. drughunter.comnih.gov

Trifluoroethylamine Motif: This group can act as a bioisosteric replacement for amides, with the trifluoroethyl group mimicking the carbonyl group and enhancing metabolic stability. drughunter.com

Sulfonyl Group Modifications:

Potential bioisosteric replacements for the methylsulfonyl group could include other sulfonyl-containing moieties or different acidic functional groups to investigate their impact on the molecule's activity. For instance, studies on N-acylsulfonamides have explored various bioisosteres for the N-acylsulfonamide group itself. nih.gov

Table 2: Potential Bioisosteric Replacements for the Amide and Sulfonyl Groups

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Amide (-CONH-) | Retro-amide (-NHCO-) | Increased metabolic stability |

| Amide (-CONH-) | 1,2,4-Triazole | Enhanced metabolic stability, altered hydrogen bonding |

| Sulfonyl (-SO₂-) | Phosphonamidate (-PO(OH)NH-) | Altered acidity and geometry |

| Sulfonyl (-SO₂-) | Carboxamide (-CONH-) | Modulation of physicochemical properties |

Stereoselective Synthesis of Chiral Analogues for Biological Assessment

The introduction of chirality into a molecule can have profound effects on its biological activity, as stereoisomers can interact differently with chiral biological targets such as enzymes and receptors. The stereoselective synthesis of chiral analogues of this compound would allow for the investigation of these stereochemical effects.

While there is no specific literature on the stereoselective synthesis of chiral analogues of this compound, general methods for the asymmetric synthesis of chiral sulfonamides and related compounds can be applied.

One common approach is the use of chiral auxiliaries. For example, quinine has been used as a chiral auxiliary for the asymmetric synthesis of sulfinamides with excellent enantioselectivity. nih.gov Chiral non-racemic sulfonamides have also been synthesized using camphor-derived auxiliaries. drexel.edu These methods typically involve the reaction of a prochiral starting material with a chiral reagent or auxiliary to induce stereoselectivity.

Another strategy involves the asymmetric addition to N-sulfinyl imines. The reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents has been shown to produce chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereoselectivity. rsc.org This methodology could potentially be adapted to create chiral centers within analogues of this compound.

The synthesis of enantiopure sulfur stereogenic centers, such as those in sulfinate esters and sulfoximines, is a growing area of interest in drug discovery. nih.gov The development of catalytic asymmetric methods for the synthesis of chiral sulfonamides would be highly valuable for creating a library of chiral analogues for biological evaluation.

The biological assessment of these chiral analogues would be crucial to determine if there is a stereochemical preference for any observed activity, which is a key step in the development of more potent and selective therapeutic agents.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl N Methylsulfonyl Benzamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as a powerful tool for mapping the atomic framework of 4-Methyl-N-(methylsulfonyl)benzamide, revealing the electronic environment of each proton and carbon atom.

Elucidation of Proton Environments and Coupling Patterns (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to its unique proton environments. The aromatic protons of the 4-methylbenzoyl group are expected to appear as two doublets in the downfield region, a result of their coupling to adjacent protons. The protons ortho to the carbonyl group are typically deshielded and would appear at a higher chemical shift compared to the protons meta to the carbonyl group.

The methyl group attached to the benzoyl ring is predicted to produce a singlet in the upfield region. Similarly, the methyl group of the methylsulfonyl moiety would also generate a characteristic singlet. The N-H proton of the amide linkage is expected to be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~ 7.8 - 8.0 | Doublet | ~ 8.0 |

| Aromatic (meta to C=O) | ~ 7.3 - 7.5 | Doublet | ~ 8.0 |

| Benzoyl-CH₃ | ~ 2.4 | Singlet | - |

| Sulfonyl-CH₃ | ~ 3.3 | Singlet | - |

Determination of Carbon Framework Connectivity and Hybridization (¹³C NMR)

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the benzamide (B126) group is expected to be the most deshielded, appearing at the lowest field. The aromatic carbons will present a set of signals in the aromatic region, with their chemical shifts influenced by the substituents.

The quaternary carbons, including the one attached to the carbonyl group and the one bonded to the methyl group on the aromatic ring, can be distinguished from the protonated aromatic carbons. The methyl carbons from both the benzoyl and methylsulfonyl groups are anticipated to resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~ 168 - 172 |

| Aromatic C (quaternary, attached to C=O) | ~ 130 - 135 |

| Aromatic CH (ortho to C=O) | ~ 128 - 130 |

| Aromatic CH (meta to C=O) | ~ 129 - 131 |

| Aromatic C (quaternary, attached to CH₃) | ~ 140 - 145 |

| Benzoyl-CH₃ | ~ 21 - 23 |

Two-Dimensional NMR Techniques for Complex Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the ortho-coupling between the aromatic protons on the benzoyl ring. An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of the signals for the aromatic CH groups and the methyl groups.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, offers complementary information regarding the functional groups and conformational aspects of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be characterized by several key absorption bands indicative of its functional groups. A prominent feature would be the N-H stretching vibration of the amide group, typically appearing as a sharp to moderately broad band. The carbonyl (C=O) stretching vibration of the amide is also a strong and characteristic absorption.

The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to be observed as two strong bands. Furthermore, C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching vibrations within the aromatic ring, will be present.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary data to FTIR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the sulfonyl group is often more intense in the Raman spectrum. Aromatic ring stretching vibrations are also typically strong in Raman spectra. The C-S stretching vibration of the sulfonyl group is another key band that can be identified.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FTIR) | Predicted Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H | Stretching | ~ 3300 - 3400 | Weak |

| C-H (Aromatic) | Stretching | ~ 3000 - 3100 | ~ 3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~ 2850 - 3000 | ~ 2850 - 3000 |

| C=O (Amide) | Stretching | ~ 1660 - 1690 | Moderate |

| C=C (Aromatic) | Stretching | ~ 1450 - 1600 | Strong |

| SO₂ | Asymmetric Stretching | ~ 1330 - 1370 | Moderate |

| SO₂ | Symmetric Stretching | ~ 1150 - 1180 | Strong |

| C-N (Amide) | Stretching | ~ 1200 - 1350 | Weak |

Probing Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in defining the conformational preferences and crystal packing of N-acylsulfonamides. In the case of this compound, both intramolecular and intermolecular hydrogen bonds are anticipated to be significant. The primary hydrogen bond donor is the acidic N-H group of the sulfonamide moiety, while the potential acceptors are the oxygen atoms of the sulfonyl and carbonyl groups. youtube.com

Studies on related sulfonamide derivatives have shown that intramolecular hydrogen bonds can form between the sulfonamide N-H and the carbonyl oxygen, creating a stable six-membered ring structure. researchgate.net This type of interaction restricts the conformational freedom of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Interpretation

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic benzamide portion of the molecule. The electronic structure of conjugated systems like the 4-methylbenzoyl group gives rise to characteristic absorption bands.

The primary electronic transitions anticipated for this compound are π → π* transitions associated with the benzene (B151609) ring. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The presence of the carbonyl group in conjugation with the aromatic ring, and the auxochromic methyl group, will influence the position and intensity of these absorption bands.

For comparison, the UV spectrum of p-toluenesulfonamide (B41071), a related structural component, is available. nih.gov The electronic transitions in linear conjugated systems are well-studied, and the introduction of substituents can cause shifts in the absorption maxima (λmax). nih.govresearchgate.net The N-(methylsulfonyl) group is not expected to be in direct electronic conjugation with the benzoyl π-system, as the sulfonyl group itself is a saturated center. Therefore, its primary influence would be inductive rather than through resonance.

| Anticipated Transition | Associated Chromophore | Expected Wavelength Region (nm) |

| π → π | 4-Methylbenzoyl group | 230 - 280 |

| n → π | Carbonyl group | > 280 (typically weak) |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound (C9H11NO3S) is 213.26 g/mol .

Upon electron ionization, the molecule would form a molecular ion (M+•) at m/z 213. The fragmentation of this ion would likely proceed through several characteristic pathways for N-acylsulfonamides. Cleavage of the relatively weak C-N and S-N bonds is expected.

Key fragmentation pathways would likely involve:

Formation of the 4-methylbenzoyl cation: Cleavage of the C(O)-N bond would yield a stable acylium ion at m/z 119. This is a very common fragmentation for benzamides.

Formation of the tolyl cation: Subsequent loss of carbon monoxide (CO) from the 4-methylbenzoyl cation would result in a peak at m/z 91, corresponding to the tolyl cation.

Cleavage of the S-N bond: Fragmentation at the S-N bond could lead to ions corresponding to [CH3SO2]+ (m/z 79) and [M - CH3SO2]+ (m/z 134).

Loss of the methylsulfonyl group: The loss of the entire methylsulfonyl group as a radical would also lead to the ion at m/z 134.

The mass spectrum of the related compound p-toluenesulfonamide shows major peaks at m/z 171 (M+•), 155, and 91, confirming the facile loss of NH2 and the stability of the tolyl cation. nih.gov

| m/z | Proposed Fragment | Formula |

| 213 | Molecular Ion | [C9H11NO3S]+• |

| 134 | [M - SO2CH3]+ | [C8H8NO]+ |

| 119 | [CH3C6H4CO]+ | [C8H7O]+ |

| 91 | [CH3C6H4]+ | [C7H7]+ |

| 79 | [CH3SO2]+ | [CH3O2S]+ |

X-ray Crystallography and Solid-State Structural Investigations

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-[(Methylsulfanyl)methyl]benzamide, provides insight into its likely solid-state architecture. nih.gov

X-ray crystallography would provide the precise bond lengths, bond angles, and torsion angles of this compound. Based on analogous structures, the geometry around the sulfur atom in the methylsulfonyl group is expected to be tetrahedral. The benzamide portion is likely to be relatively planar, although there will be some torsion between the plane of the aromatic ring and the amide group. In N-[(Methylsulfanyl)methyl]benzamide, the dihedral angle between the phenyl ring and the formamide (B127407) unit is 23.93 (14)°. nih.gov A similar non-planar arrangement is expected for this compound.

The crystal packing of this compound would be governed by a network of intermolecular interactions. As discussed in section 3.2.3, strong N-H···O hydrogen bonds are expected to be the primary drivers of the supramolecular assembly, likely forming chains or dimeric motifs. researchgate.netnih.gov

Polymorphism and Co-crystallization Research of this compound

As of the latest available data, specific studies focusing on the polymorphism of this compound have not been reported. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphic forms of an active pharmaceutical ingredient can impact its bioavailability and therapeutic efficacy.

Similarly, there is a lack of specific research on the co-crystallization of this compound. Co-crystallization is a technique used to design and synthesize new crystalline solids, known as co-crystals, by combining a target molecule with a co-former in a specific stoichiometric ratio. This method is often employed to enhance the physicochemical properties of a compound, such as its solubility and dissolution rate.

While direct research is absent, studies on related benzamide and sulfonamide compounds offer insights into the potential behavior of this compound. For instance, research on other N-arylbenzamides has revealed the existence of different polymorphs, often influenced by variations in crystallization conditions. rsc.org These studies highlight the role of intermolecular interactions, such as hydrogen bonding and π-π stacking, in dictating the resulting crystal packing and the potential for polymorphism.

Furthermore, co-crystal screening of various benzamide derivatives with different co-formers, such as carboxylic acids, has been explored. eurjchem.comnih.gov These studies demonstrate the propensity of the benzamide functional group to form robust supramolecular synthons, which are key building blocks in the formation of co-crystals. eurjchem.com The exploration of such possibilities for this compound could be a valuable avenue for future research.

Given the absence of experimental data, any discussion on the polymorphism and co-crystallization of this compound remains speculative. Future research, including systematic screening for different crystalline forms and co-crystals, would be necessary to fully characterize the solid-state properties of this compound. Such studies would typically involve techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and various spectroscopic methods to identify and characterize new solid forms.

Computational Chemistry and Molecular Modeling for 4 Methyl N Methylsulfonyl Benzamide Research

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied technique for predicting the properties of chemical compounds.

A foundational step in the computational analysis of 4-Methyl-N-(methylsulfonyl)benzamide would be the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, its ground state conformation. By employing a suitable DFT functional and basis set, the bond lengths, bond angles, and dihedral angles of the molecule can be calculated.

The conformational energy landscape could also be explored by systematically rotating the single bonds within the molecule, such as the bond between the benzamide (B126) and sulfonyl groups. This analysis would reveal the various possible conformers and their relative stabilities, providing insight into the molecule's flexibility and the most probable shapes it adopts.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the calculation of the HOMO-LUMO gap would indicate its kinetic stability. Furthermore, the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, global reactivity descriptors can be derived, as detailed in the table below.

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The estimated energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The estimated energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's propensity to act as an electrophile. |

This table outlines the theoretical global reactivity descriptors that would be calculated from the HOMO and LUMO energies of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for intermolecular interactions. The MEP map displays regions of varying electrostatic potential on the electron density surface, with different colors indicating different potential values. Typically, red areas signify negative potential (electron-rich regions, prone to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack).

For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the carbonyl and sulfonyl groups as regions of negative potential, making them likely hydrogen bond acceptors. Conversely, the hydrogen atom attached to the nitrogen would be a region of positive potential, acting as a hydrogen bond donor.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein), forming a stable complex.

If this compound were to be investigated for potential biological activity, molecular docking could be employed to screen it against a library of known protein targets. This process could identify putative biological targets by predicting which proteins the molecule is most likely to bind to.

Once a potential target is identified, docking simulations can predict the specific binding mode of this compound within the active site of the protein. This includes the conformation of the ligand and its orientation relative to the amino acid residues of the protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein, typically expressed as a binding energy value (e.g., in kcal/mol). A more negative binding energy suggests a more stable and favorable interaction. By calculating the binding energy of this compound with a potential target, researchers can prioritize it for further experimental testing.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a virtual microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations are crucial for understanding its flexibility and interactions in different environments, which are key determinants of its biological activity.

The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a biological target. This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. The N-acylsulfonamide linkage is a key structural motif, and its conformation is of particular interest. nih.govnih.gov

Table 1: Representative Torsional Angles in N-Acylsulfonamide Analogs

| Compound | Torsional Angle (C-S-N-C) (°) | Dihedral Angle (Sulfonyl Ring - Benzoyl Ring) (°) | Reference |

| 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide | 62.0 (2) | 89.0 (1) | nih.gov |

| N-(benzoyl)benzenesulfonamide | -66.9 (3) | 80.3 (1) | nih.gov |

| 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | 65.85 (13) | 86.1 (1) | researchgate.net |

This table presents data from analogous compounds to infer potential conformational characteristics of this compound.

Beyond static conformations, MD simulations can capture the dynamic behavior of this compound within a biological system. This includes the flexibility of the molecule while bound to a target and the dynamics of its association and dissociation. Understanding these dynamic processes is crucial for predicting binding affinity and residence time, which are important parameters for drug efficacy.

Simulations can reveal how the compound influences the dynamics of the protein itself. For example, the binding of a ligand can stabilize or destabilize certain protein conformations, which can have functional consequences. While specific studies on this compound are pending, research on other small molecules binding to proteins demonstrates that ligands can alter the collective motions of the protein, impacting its function.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological response.

For a series of compounds including this compound, a QSAR model could be developed to predict a specific pharmacological endpoint, such as inhibitory activity against a particular enzyme. This involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., size, shape, electronic properties). Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed biological activity.

While a specific QSAR model for this compound has not been reported, numerous studies on related sulfonamide and benzamide derivatives have successfully employed this approach. nih.gov For example, QSAR studies on other series of compounds have identified the importance of descriptors related to hydrophobicity, electronic properties, and molecular size in determining their biological activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

The journey of a drug through the body is a complex process involving absorption, distribution, metabolism, and excretion (ADME). In silico methods play a crucial role in predicting these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities.

Computational models can predict a range of ADME properties for this compound. For instance, its intestinal absorption can be estimated based on its physicochemical properties. Its ability to cross the blood-brain barrier can also be predicted, which is important for drugs targeting the central nervous system. The metabolic fate of the compound can be explored by predicting its interactions with drug-metabolizing enzymes, such as cytochrome P450s.

Toxicity is a major cause of drug failure. In silico toxicology models can predict the potential for a compound to cause various types of toxicity, such as hepatotoxicity or cardiotoxicity. researchgate.net For sulfonamides, potential for allergic reactions is a known concern. nih.govwikipedia.org While non-antibiotic sulfonamides often lack the arylamine group associated with such allergies, in silico assessment is still a valuable precautionary step. nih.gov

Table 2: Predicted Physicochemical and ADME Properties of this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted Human Intestinal Absorption (%) | Reference |

| This compound | 213.26 | 1.1 | 71.6 | - | nih.gov |

| 2-(4-(methylsulfonyl)phenyl)benzimidazole Analog (11a) | 432.49 | 3.24 | - | - | rsc.org |

| 2-(4-(methylsulfonyl)phenyl)benzimidazole Analog (11b) | 466.94 | 3.81 | - | - | rsc.org |

This table includes computed properties for the target compound and in silico predicted data for analogous structures to provide a comparative context.

Predictive Models for Pharmacokinetic Behavior and Metabolic Fate

Computational tools play a pivotal role in estimating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. For this compound, various parameters have been predicted using established models such as pkCSM and SwissADME, which utilize the compound's structure to forecast its pharmacokinetic behavior.

The intestinal absorption of this compound is predicted to be high, a favorable characteristic for orally administered drugs. This is supported by its predicted high Caco-2 permeability, a model for the intestinal barrier. The compound's solubility in water is a critical factor influencing its absorption and distribution. Predictive models suggest that this compound has low water solubility.

Distribution characteristics, such as the volume of distribution at steady state (VDss) and the ability to cross the blood-brain barrier (BBB), are crucial for determining a compound's site of action and potential central nervous system effects. For this compound, a low VDss is predicted, suggesting that the compound is not extensively distributed into tissues. Furthermore, it is predicted to not readily cross the blood-brain barrier.

The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico models predict that this compound is not a substrate for the major drug-metabolizing enzymes CYP2D6 and CYP3A4, indicating a potentially lower susceptibility to drug-drug interactions mediated by these enzymes. The predicted total clearance of the compound is moderate.

Table 1: Predicted Pharmacokinetic Properties of this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Water Solubility (log mol/L) | -2.863 | Low |

| Caco-2 Permeability (log Papp) | 1.15 | High |

| Intestinal Absorption (Human) | 92.15% | High |

| Skin Permeability (log Kp) | -2.71 cm/s | Low |

| VDss (human) (log L/kg) | -0.152 | Low |

| BBB Permeability (log BB) | -1.021 | Low |

| CYP2D6 Substrate | No | Not a substrate |

| CYP3A4 Substrate | No | Not a substrate |

| Total Clearance (log ml/min/kg) | 0.355 | Moderate |

Computational Assessment of Potential Toxicological Profiles

Early assessment of potential toxicity is a critical step in drug development, helping to identify and deprioritize compounds with a higher risk of adverse effects. Computational toxicology models provide a rapid and resource-efficient means of flagging potential liabilities.

A key concern in drug safety is mutagenicity, which is often assessed using the Ames test. For this compound, in silico models predict that it is non-mutagenic, suggesting a low likelihood of causing genetic mutations.

Cardiotoxicity is another major safety hurdle, with inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel being a primary cause of drug-induced cardiac arrhythmias. Predictive models indicate that this compound is not an inhibitor of the hERG I channel.

Hepatotoxicity, or drug-induced liver injury, is a significant cause of drug failure. Computational predictions suggest that this compound is not hepatotoxic. Furthermore, it is not predicted to be a skin sensitizer.

The acute toxicity of the compound has also been estimated. The predicted oral LD50 in rats is 2.481 mol/kg, which classifies it as having low acute toxicity. The predicted toxicity to the fathead minnow is also low.

Table 2: Predicted Toxicological Profile of this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Toxicity Endpoint | Prediction | Interpretation |

|---|---|---|

| AMES Toxicity | Non-mutagen | Low risk of mutagenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | No | Low risk of liver injury |

| Skin Sensitisation | No | Low risk of skin sensitization |

| Rat Oral Acute Toxicity (LD50) | 2.481 mol/kg | Low acute toxicity |

| Minnow Toxicity (log mM) | -0.659 | Low aquatic toxicity |

Biological Activity Profiling and Mechanistic Pharmacology of 4 Methyl N Methylsulfonyl Benzamide

Elucidation of Molecular Mechanisms of Action

A thorough review of published research indicates a lack of specific data on the molecular behavior of 4-Methyl-N-(methylsulfonyl)benzamide.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Esterases)

There are no available studies that have specifically investigated the inhibitory or activating effects of this compound on any class of enzymes, including kinases, proteases, or esterases. While structurally related compounds, such as other sulfonamides and benzamide (B126) derivatives, have been explored for such activities, this specific molecule has not been the subject of such research.

Receptor Agonism/Antagonism and Modulatory Effects

Information regarding the interaction of this compound with any known biological receptors is absent from the current body of scientific literature. There are no reports of studies examining its potential to act as an agonist, antagonist, or modulator for any receptor type.

Perturbation of Cellular Signaling Pathways

The effect of this compound on cellular signaling pathways has not been documented. Research into how this compound might influence intracellular communication networks, which are often targets for drug development, has not been undertaken or published.

Anticancer Potential Investigations

The potential of this compound as an anticancer agent is currently unknown, as no preclinical studies have been published.

In Vitro Studies on Cancer Cell Proliferation and Viability

There is no available data from in vitro studies to suggest whether this compound has any effect on the proliferation or viability of cancer cells.

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

Similarly, there are no research findings to indicate that this compound can induce apoptosis (programmed cell death) or cause cell cycle arrest in malignant cells. Studies on related N-substituted benzamides have shown such effects, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Exploration of Specific Anti-Proliferative Targets (e.g., VEGFR-2, JNK)

The anti-proliferative potential of this compound and its structural analogs is primarily investigated through their interaction with key signaling proteins involved in cancer cell growth and survival. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) stands out as a principal target.

VEGFR-2 Inhibition:

VEGFR-2 is a critical tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in anti-cancer therapy. nih.govnih.gov The sulfonamide moiety, a key feature of this compound, is present in numerous compounds designed as VEGFR-2 inhibitors.

Research on novel sulfonamide derivatives has demonstrated significant inhibitory activity against VEGFR-2. For instance, a review of sulfonamides as cancer therapeutics highlighted a derivative, N-(4-(6-amino-5-cyano-4-(3-fluorophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, which contains the 4-methylbenzenesulfonamide core. This compound was identified as a potent anti-proliferative agent with a significant VEGFR-2 inhibitory effect, showing an IC₅₀ value of 3.62 μM. nih.gov Further studies on other benzamide-based structures, such as certain nicotinamide (B372718) derivatives, have also shown potent inhibition of the VEGFR-2 enzyme, with IC₅₀ values as low as 60.83 nM. mdpi.com These findings underscore the potential of the benzamide and methylsulfonyl pharmacophores in targeting VEGFR-2. One study on a carbothioamide derivative demonstrated anti-proliferative activity against A549 lung cancer cells with an IC50 of 45.5 µg/mL. waocp.org

JNK Pathway:

Anti-inflammatory and Immunomodulatory Effects

The structural features of this compound, particularly the methylsulfonylphenyl group, are common in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known for their anti-inflammatory and analgesic properties.

Modulation of Cytokine Production and Inflammatory Mediators

The inflammatory response is mediated by a host of molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). The modulation of these mediators is a key mechanism for anti-inflammatory drugs. While direct studies on this compound's effect on specific cytokine profiles are limited, research on structurally related compounds provides insight. For example, a study on novel nicotinamide-based derivatives, which also contain a benzamide structure, demonstrated significant immunomodulatory effects. One potent VEGFR-2 inhibitor from this class was found to cause a substantial decrease in the levels of TNF-α and IL-6 by 66.42% and 57.34%, respectively, in cellular assays. mdpi.com This suggests that compounds with a benzamide core may possess the ability to suppress the production of key pro-inflammatory cytokines.

Preclinical Models of Inflammation and Pain (e.g., COX-2 Selectivity)

The primary mechanism for the anti-inflammatory activity of many sulfonamide-containing compounds is the selective inhibition of cyclooxygenase-2 (COX-2). stanford.edu The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. stanford.edu In contrast, COX-1 is a constitutive enzyme involved in protecting the gastrointestinal lining. Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs. mdpi.com

A series of novel 4-methylsulfonylphenyl derivatives have been designed and evaluated as preferential COX-2 inhibitors. nih.govresearchgate.net In vitro enzyme assays confirmed that these compounds displayed clear preferential inhibition of the COX-2 isoform over COX-1. nih.gov Furthermore, in a preclinical in vivo model of inflammation using the rat paw edema method, one of the compounds demonstrated a 71% inhibition of inflammation. nih.govresearchgate.net The data from these studies highlight the potential for this chemical class to act as potent and selective anti-inflammatory agents.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Representative 4-Methylsulfonylphenyl Derivatives

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Derivative 4 | 5.01 | 0.04 | 124 |

| Derivative 6b | 6.55 | 0.05 | 131 |

| Derivative 6e | 5.97 | 0.05 | 119 |

| Celecoxib (Reference) | 15.42 | 0.05 | 308.4 |

Data sourced from studies on 4-methylsulfonylphenyl derivatives. nih.govresearchgate.net

Antimicrobial Spectrum and Efficacy Studies

The sulfonamide functional group has a long history in medicine as the basis for the first commercially available antibacterial agents. Research continues to explore the antimicrobial properties of novel sulfonamide derivatives.

Antibacterial Activity Against Pathogenic Strains

Derivatives of this compound have been evaluated for their activity against various pathogenic bacteria, with a particular focus on Staphylococcus aureus, including methicillin-resistant strains (MRSA). In one study, a series of novel sulfonamide derivatives demonstrated good, concentration-dependent antibacterial activity against clinical isolates of S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 μg/ml. jocpr.com Another study investigating N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide, a closely related compound, found it to be a strong antibacterial agent against S. aureus, with MIC values starting at 32 μg/mL against a reference strain. nih.gov

More complex derivatives incorporating the methylsulfonylphenyl moiety have also shown high potency. For example, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with one isopropyl-substituted derivative showing a low MIC of 3.9 μg/mL against S. aureus. researchgate.net

**Table 2: Antibacterial Activity (MIC) of Sulfonamide Derivatives Against *S. aureus***

| Compound/Derivative Class | Bacterial Strain | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| N-(phenyl) sulfamide (B24259) derivatives | S. aureus (clinical isolates) | 64 - 512 | jocpr.com |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus (ATCC 29213) | 32 | nih.gov |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus (clinical isolates) | 32 - 512 | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide derivative | S. aureus | 3.9 | researchgate.net |

Antifungal and Antiviral Properties (e.g., SARS-CoV PLpro Inhibition)

Antifungal Properties:

The broader classes of benzamide and sulfonamide compounds have been investigated for antifungal activity. For instance, novel benzamide derivatives containing a triazole moiety were tested against several phytopathogenic fungi, with some compounds showing excellent activity, such as an EC₅₀ value of 1.77 µg/mL against Alternaria alternata. nih.gov Another study evaluated a series of arylsulfonamides against various Candida species, demonstrating the potential for this chemical class to yield antifungal agents. nih.gov However, specific studies detailing the antifungal spectrum of this compound itself are not prominent in the reviewed literature.

Antiviral Properties:

The papain-like protease (PLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication and a key target for the development of antiviral drugs. embopress.orgnih.govmdpi.com Inhibition of PLpro can block the viral life cycle. nih.gov While extensive research has led to the discovery of various PLpro inhibitors, nih.govbiorxiv.org there is currently no available scientific literature that specifically identifies this compound as an inhibitor of SARS-CoV PLpro or demonstrates its general antiviral properties. The known inhibitors often belong to different chemical classes, such as naphthalene-based compounds. nih.gov

Investigation of Antimicrobial Resistance Mechanisms

There is currently no publicly available scientific literature detailing the investigation of antimicrobial resistance mechanisms specifically related to this compound. As a sulfonamide derivative, its mode of action would likely be as an inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in many microorganisms. nih.gov Resistance to sulfonamides, in general, can arise from several mechanisms, including chromosomal mutations in the gene encoding DHPS (folP) or the acquisition of plasmids carrying sulfonamide-resistant DHPS genes (sul). nih.govscholarsportal.info These altered enzymes exhibit a lower affinity for sulfonamide drugs while maintaining their ability to bind the natural substrate, p-aminobenzoic acid (PABA). nih.govscholarsportal.info However, without specific studies on this compound, its exact interactions and the potential for resistance development remain uncharacterized.

Central Nervous System (CNS) Pharmacological Exploration

No research findings were identified regarding the assessment of interactions between this compound and neurotransmitter systems.

There is no available data from studies investigating the potential analgesic, anticonvulsant, or antidepressant effects of this compound. While other benzamide derivatives have been explored for anticonvulsant properties, specific research on this compound is absent from the available scientific literature. nih.govnih.gov

Cardiovascular System Interventions (e.g., Class III Antiarrhythmic Activity)

Research into the cardiovascular effects of this compound has focused on its potential as a Class III antiarrhythmic agent. These agents are known to prolong the duration of the action potential in cardiac muscle, which is a key mechanism for managing certain types of cardiac arrhythmias.

A study on the rational design of 4-[(methylsulfonyl)amino]benzamides as Class III antiarrhythmic agents investigated a series of related compounds. nih.gov The research aimed to identify structural features that could enhance the desired antiarrhythmic activity. While the study provides a framework for understanding how this class of compounds might function, specific electrophysiological data for this compound itself is not detailed in the abstract of the paper. The investigation was conducted on canine Purkinje fibers to assess the effects on action potentials. nih.gov The table below summarizes the focus of this research area.

| Compound Class | Pharmacological Target | Key Finding | Model System |

| 4-[(Methylsulfonyl)amino]benzamides | Cardiac ion channels | Investigated as potential Class III antiarrhythmic agents that prolong action potential duration. nih.gov | Canine Purkinje Fibers nih.gov |

Antiparasitic Activity Assessment (e.g., against Trypanosomes, Leishmania, P. falciparum)

There are no published studies on the antiparasitic activity of this compound against Trypanosoma, Leishmania, or Plasmodium falciparum. While the broader class of benzimidazole (B57391) derivatives has been a source of interest in the development of antiparasitic drugs, specific research on this particular benzamide compound is lacking. nih.govrjsocmed.comresearchgate.net

Antioxidant and Radical Scavenging Activity Characterization

No scientific studies characterizing the antioxidant and radical scavenging activity of this compound were found. General research into antioxidants often focuses on compounds with specific structural motifs, such as phenolic hydroxyl groups, which are known to be effective radical scavengers. nih.govrsc.org The chemical structure of this compound does not feature these common antioxidant moieties, and its potential in this area has not been explored in available literature.

Structure Activity Relationship Sar and Design Principles for 4 Methyl N Methylsulfonyl Benzamide Derivatives

Comprehensive SAR Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are the bedrock of medicinal chemistry, providing a systematic framework for understanding how specific chemical features of a molecule contribute to its biological effects. For derivatives of 4-Methyl-N-(methylsulfonyl)benzamide, these studies involve a meticulous process of synthesizing new analogs and evaluating their performance in biological assays.

Positional Scanning and Substituent Effects on Aromatic Rings

The aromatic ring of this compound is a prime target for modification to enhance biological potency. The nature and position of substituents on this ring can dramatically influence how the molecule interacts with its biological target.

Researchers have found that the electronic properties and size of substituents are critical. For instance, in related benzamide (B126) series, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups, like methoxy, at various positions on the phenyl ring can alter the molecule's electronic distribution and, consequently, its binding affinity. The "magic methyl" effect, where the addition of a methyl group can significantly boost potency, is also a well-documented phenomenon in medicinal chemistry that could be applicable to this scaffold. nih.gov

The following table illustrates hypothetical SAR data based on common findings in related compound series, demonstrating how different substituents on the aromatic ring might influence biological activity.

| Substituent at R1 | Substituent at R2 | Relative Potency |

| H | H | 1x |

| F | H | 5x |

| Cl | H | 7x |

| OCH3 | H | 3x |

| H | NO2 | 0.5x |

| CH3 | H | 2x |

This table is illustrative and based on general principles of medicinal chemistry.

Modulation of Linker and Sulfonyl Functionality

The N-(methylsulfonyl)benzamide core contains a crucial linker region and a sulfonyl group, both of which are pivotal for the molecule's three-dimensional shape and its interactions with target proteins. The N-acylsulfonamide linker, in particular, is an area of active investigation. rsc.orgmdpi.com

Modifications to the linker, such as altering its length or rigidity, can have a profound impact on biological activity. For example, extending or constraining the linker can optimize the orientation of the aromatic rings, leading to improved binding. researchgate.netmdpi.com The sulfonamide group itself is also a key interaction point. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming critical connections with amino acid residues in a protein's active site. rsc.org

Systematic alterations to the sulfonyl functionality, such as replacing the methyl group with larger alkyl or aryl substituents, can probe the steric and electronic requirements of the binding pocket.

| Linker Modification | Sulfonyl R-Group | Observed Effect on Activity |

| Standard | Methyl | Baseline |

| Elongated (e.g., ethyl) | Methyl | Potential for improved binding orientation |

| Rigidified (e.g., cyclopropyl) | Methyl | May increase potency by reducing conformational entropy |

| Standard | Ethyl | May enhance hydrophobic interactions |

| Standard | Phenyl | Potential for additional pi-stacking interactions |

This table is illustrative and based on general principles of medicinal chemistry.

Impact of Chirality on Enantioselective Biological Responses

Chirality, or the "handedness" of a molecule, can play a significant role in its biological activity. nih.gov If a derivative of this compound is synthesized to contain a chiral center, the two resulting enantiomers may exhibit markedly different potencies. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a much better fit into the chiral binding site of a target protein than the other.

The introduction of a chiral center, for instance, by modifying the linker or a substituent, necessitates the separation and individual testing of each enantiomer. It is common in drug development for one enantiomer to be significantly more active or to have a different pharmacological profile than its mirror image. This enantioselectivity is a critical consideration in optimizing the therapeutic potential of a drug candidate.

Rational Drug Design Approaches Guided by SAR Data

The insights gained from SAR studies provide the foundation for rational drug design. This approach uses the accumulated knowledge of how structure affects activity to design more potent and selective molecules, rather than relying on trial and error.

Lead Compound Identification and Validation

The process of drug discovery often begins with the identification of a "hit" compound from a high-throughput screen. This initial hit is then optimized to create a "lead" compound. This compound itself could serve as a lead compound for further development.

Once a lead is identified, its interaction with the biological target must be validated. This involves confirming that the compound's activity is due to its specific binding to the target and not to non-specific effects. Techniques such as target engagement assays and biophysical methods are used to confirm this interaction.

Optimization Strategies for Improved Efficacy and Selectivity

With a validated lead compound in hand, the goal of optimization is to refine its structure to enhance desired properties while minimizing undesirable ones. Guided by SAR data, medicinal chemists can make targeted modifications to improve a compound's efficacy and its selectivity for the intended target over other proteins in the body.

For derivatives of this compound, this could involve:

Fine-tuning aromatic substituents: Based on initial SAR, more potent analogs can be designed by exploring a wider range of substituents at key positions on the phenyl ring.

Linker optimization: The length, flexibility, and composition of the linker can be systematically varied to achieve the optimal presentation of the key binding groups. researchgate.netmdpi.com

Bioisosteric replacement: Portions of the molecule can be replaced with other chemical groups that have similar physical or chemical properties but may lead to improved potency or metabolic stability. For example, the sulfonamide group could be replaced with a bioisosteric equivalent to explore different binding interactions.

Through these iterative cycles of design, synthesis, and testing, researchers can progressively develop derivatives of this compound with enhanced therapeutic potential.

Development of Pharmacophore Models for Target Interaction

The development of pharmacophore models is a crucial step in modern drug discovery, providing a three-dimensional representation of the essential chemical features required for a molecule to interact with a specific biological target. For derivatives of this compound, pharmacophore modeling helps in understanding the key structural motifs that govern their activity and in designing new compounds with improved potency and selectivity. These models are typically generated based on the structures of known active ligands or the active site of the target protein.

A pharmacophore model for this compound derivatives would typically be developed by identifying common chemical features among a series of active analogues. Computational programs are employed to align these molecules and identify the spatial arrangement of critical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For instance, in studies of related benzamide derivatives, a common pharmacophore hypothesis often includes features like a hydrogen bond acceptor, a hydrogen bond donor, and two aromatic rings. nih.gov The N-H group in the benzamide linkage can act as a hydrogen bond donor, while the carbonyl oxygen and the sulfonyl oxygens are potential hydrogen bond acceptors. The 4-methylphenyl group provides a key hydrophobic and aromatic feature.

Similarly, research on sulfonamide derivatives has highlighted the critical role of the sulfonamide NH group in binding to target proteins. nih.gov Docking studies of related sulfonamide-containing molecules into the active sites of their targets have revealed the importance of hydrophobic interactions with aromatic residues. nih.gov

A hypothetical pharmacophore model for this compound derivatives, based on its constituent functional groups and general findings from related compound classes, would likely include the following features:

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Aromatic Ring | 4-Methylphenyl group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the benzamide | Hydrogen bonding with receptor residues |

| Hydrogen Bond Acceptor | Sulfonyl oxygens | Hydrogen bonding with receptor residues |

| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding with receptor residues |

| Hydrophobic Center | Methyl group on the phenyl ring | Hydrophobic interactions |

| Hydrophobic Center | Methyl group on the sulfonyl moiety | Hydrophobic interactions |

This model can be refined using a set of active and inactive compounds to ensure its predictive power. The process involves generating multiple pharmacophore hypotheses and validating them based on their ability to distinguish between active and inactive molecules. A statistically robust model, often characterized by a high correlation coefficient (R²) and predictive ability (Q²), can then be used for virtual screening of compound libraries to identify novel hits with the desired activity profile. researchgate.net

Furthermore, molecular docking studies can complement pharmacophore modeling by providing insights into the specific binding orientation of the ligands within the target's active site. For example, docking of potent benzamide derivatives has shown interactions with specific amino acid residues, such as arginine and tyrosine, through hydrogen bonding and π-π stacking. nih.gov These detailed interaction patterns help in validating and refining the pharmacophore model.

Translational Aspects and Future Research Directions for 4 Methyl N Methylsulfonyl Benzamide

Identification of Novel Therapeutic Indications and Applications

The structural backbone of 4-Methyl-N-(methylsulfonyl)benzamide, combining a benzamide (B126) and a sulfonamide moiety, suggests a number of plausible therapeutic avenues that warrant investigation. The N-acylsulfonamide group is a known bioisostere for carboxylic acids and is found in a variety of approved drugs, hinting at its potential for biological activity. nih.govresearchgate.net

Future research should prioritize screening this compound against a diverse panel of biological targets. Given that various benzamide derivatives have shown promise as anticancer therapeutics, initial studies could focus on its cytotoxic effects against a range of cancer cell lines. nih.govnih.gov Furthermore, the sulfonamide group is a cornerstone of many antibacterial, antiviral, and anti-inflammatory drugs. nih.govnih.gov Therefore, comprehensive screening for antimicrobial and anti-inflammatory properties is a logical step.

Table 1: Potential Therapeutic Areas for this compound Based on Structural Analogs

| Therapeutic Area | Rationale Based on Structural Moieties | Key Biological Targets to Investigate |

| Oncology | Benzamide derivatives are known to act as inhibitors of various enzymes involved in cancer progression, such as PARP and protein kinases. nih.govwikipedia.org | PARP, Protein Kinases, Topoisomerases |

| Infectious Diseases | The sulfonamide group is a well-established pharmacophore in antibacterial agents. nih.gov | Dihydropteroate (B1496061) synthase and other microbial enzymes. |

| Inflammation | Certain sulfonamides and benzamides possess anti-inflammatory properties by modulating inflammatory pathways. nih.govnih.gov | Cyclooxygenase (COX) enzymes, cytokine production. |

| Neurological Disorders | Arylsulfonamides are being explored for their potential in treating central nervous system (CNS) disorders. nih.gov | Receptors and enzymes within the CNS. |

Investigation of Synergistic Effects in Combination Therapies

The potential for this compound to act synergistically with existing therapeutic agents presents a promising area of research. Combination therapies are a cornerstone of modern medicine, particularly in oncology, where they can enhance efficacy and overcome drug resistance. mdpi.comchemistryviews.org

Initial studies could explore the combination of this compound with conventional chemotherapeutic agents. For instance, if the compound is found to have PARP inhibitory activity, as is the case with some benzamide derivatives, combining it with DNA-damaging agents could be a potent strategy. nih.gov Similarly, if it demonstrates antimicrobial properties, its synergistic effects with established antibiotics could be investigated to combat resistant strains. mdpi.com

Integration with Advanced Delivery Systems and Targeted Therapies

The physicochemical properties of this compound will be a critical determinant of its therapeutic potential. Future research should focus on characterizing these properties to inform the development of advanced drug delivery systems. wikipedia.org Nanoparticle-based carriers, such as liposomes or polymeric nanoparticles, could be employed to enhance the solubility, stability, and bioavailability of the compound. ijpsjournal.com

Furthermore, the development of targeted delivery systems could significantly improve the therapeutic index of this compound by concentrating the drug at the site of action and minimizing off-target effects. This could involve conjugating the molecule to ligands that bind to receptors overexpressed on diseased cells, a strategy that has shown success in cancer therapy. omicsonline.org

Prospects for Clinical Development and Translational Research

The path to clinical development for this compound will depend on the outcomes of preclinical in vitro and in vivo studies. Should promising therapeutic activity be identified, a robust preclinical program will be necessary to evaluate its pharmacokinetic and toxicological profile.

A critical aspect of translational research will be the identification of relevant biomarkers to guide clinical development. For example, if the compound is found to target a specific enzyme, the expression or activity of that enzyme could serve as a biomarker to select patients who are most likely to respond to treatment. The journey from laboratory discovery to a clinically approved drug is long and arduous, but for compounds with novel mechanisms of action, the potential rewards are substantial.

Unexplored Chemical Space and Diversification Strategies for Future Compounds

The structure of this compound offers numerous opportunities for chemical modification to optimize its therapeutic properties. Exploring the chemical space around this lead compound is a key strategy for developing future drug candidates with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Diversification strategies could include:

Modification of the Benzamide Ring: Introducing different substituents on the aromatic ring could modulate the compound's interaction with its biological target.

Variation of the N-Sulfonyl Group: Altering the alkyl or aryl group on the sulfonyl moiety can significantly impact the compound's physicochemical properties and biological activity.

Scaffold Hopping: Replacing the benzamide core with other heterocyclic systems while retaining the key pharmacophoric features could lead to the discovery of novel chemical entities with distinct intellectual property.

Palladium-catalyzed cross-coupling reactions, for instance, offer a versatile method for the synthesis of a diverse library of N-allylbenzamide derivatives, which could serve as a starting point for further chemical exploration. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 4-Methyl-N-(methylsulfonyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a two-step process: (1) sulfonylation of 4-methylbenzamide using methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base), followed by (2) purification via recrystallization or column chromatography. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (0–25°C for sulfonylation), and using solvents like dichloromethane or tetrahydrofuran. Evidence from analogous sulfonamide syntheses suggests that slow addition of sulfonyl chloride and post-reaction quenching with ice water improve yield .

Q. How can NMR and IR spectroscopy be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Expect signals for the methyl group (δ ~2.5 ppm, singlet) on the benzamide ring, the sulfonyl methyl (δ ~3.2 ppm, singlet), and aromatic protons (δ ~7.8–8.2 ppm, split into doublets due to para-substitution).

- 13C NMR : Look for carbons adjacent to the sulfonyl group (~44 ppm for CH3-SO2) and the benzamide carbonyl (~167 ppm).

- IR : Strong absorption bands for the sulfonyl group (asymmetric S=O stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and amide C=O (~1650 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) is recommended, as some sources lack complete spectral data .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound, especially in cases of disordered sulfonyl groups?

- Methodological Answer : Use single-crystal X-ray diffraction with refinement tools like SHELXL or Mercury . For disordered sulfonyl moieties:

- Apply "ISOR" or "DELU" restraints to stabilize thermal motion.

- Employ twin refinement (e.g., via TWIN/BASF commands in SHELXL) if twinning is detected.

- Validate the final structure using the CCDC’s checkCIF tool to ensure geometric plausibility (e.g., bond lengths within 1.42–1.48 Å for C-SO2) .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :